molecular formula C12H9BrN4O B12914612 4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5417-91-4

4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B12914612
CAS No.: 5417-91-4
M. Wt: 305.13 g/mol
InChI Key: IBXLDXWVANGZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound designed for research applications, particularly in the field of oncology and enzyme inhibition. The core pyrazolo[3,4-d]pyrimidine scaffold is a established bioisostere of the purine ring found in adenine, allowing it to compete with ATP for binding sites in the catalytic domains of various kinase enzymes . This makes it a valuable precursor or intermediate for investigating novel targeted cancer therapies. Derivatives based on the pyrazolo[3,4-d]pyrimidine structure have demonstrated significant potential as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2/cyclin A2, which are critical regulators of the cell cycle and are often dysregulated in cancer cells . Furthermore, this class of compounds has been explored as multifunctional antifolate agents, capable of dual inhibition of key enzymes in nucleic acid synthesis, dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . Inhibition of these enzymes disrupts DNA synthesis and can induce apoptosis in proliferating cancer cells. The specific presence of the 4-bromophenoxy substituent is a structural feature of interest, as similar N1-aryl groups have been shown to participate in substantial hydrophobic interactions within enzyme active sites, potentially enhancing binding affinity and selectivity . This product is intended for use in biochemical research, hit-to-lead optimization, and mechanistic studies in academic and industrial laboratories. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

CAS No.

5417-91-4

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

4-(4-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

IBXLDXWVANGZQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1-pyrazolo[3,4-d]pyrimidine Intermediate

  • Starting material: 4,6-dibromo-5-formylpyrimidine is prepared by halogenation of the corresponding hydroxy pyrimidine with phosphorus oxychloride and brominating agents.

  • Cyclization: The dibromo-formylpyrimidine is reacted with hydrazine hydrate in dry dioxane with triethylamine at low temperature (around 10 °C) to form 4-bromo-1-pyrazolo[3,4-d]pyrimidine. The reaction mixture is stirred for several hours, filtered to remove triethylamine hydrobromide, and the solvent evaporated to yield the crude product. Purification is done by recrystallization or extraction.

Introduction of the 4-(4-Bromophenoxy) Group

  • Nucleophilic substitution: The 4-bromo substituent on the pyrazolo[3,4-d]pyrimidine core is displaced by 4-bromophenol under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step forms the 4-(4-bromophenoxy)-1-pyrazolo[3,4-d]pyrimidine intermediate.

Methylation at the 1-Position

  • Alkylation: The 1-position nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in an appropriate solvent like acetone or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to afford 4-(4-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine.
  • Microwave-assisted synthesis: To improve reaction efficiency, microwave irradiation has been applied to the cyclization step of pyrazolo[3,4-d]pyrimidine derivatives. This method reduces reaction time from hours to minutes and often increases yields, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from ortho-amino esters and nitriles.

  • Use of hydrazinyl intermediates: Hydrazinolysis of 4-chloro or 4-bromo derivatives can generate hydrazinyl intermediates, which serve as versatile precursors for further functionalization, including condensation with aldehydes or isothiocyanates to diversify the pyrazolo[3,4-d]pyrimidine scaffold.

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization to 4-bromo intermediate 4,6-dibromo-5-formylpyrimidine + hydrazine hydrate + triethylamine Dry dioxane 10–20 °C 2.5 hours Good Stirring, filtration of triethylamine hydrobromide
Nucleophilic substitution 4-bromo intermediate + 4-bromophenol + base (K2CO3) DMF or DMSO 80–100 °C Several hours Moderate to good Displacement of bromine by phenoxy group
Methylation at N-1 Methyl iodide + base (K2CO3) Acetone/acetonitrile Room temp to 50 °C Several hours Good Alkylation of pyrazole nitrogen
Microwave-assisted cyclization Ortho-amino ester + nitriles + dry HCl gas Dioxane Microwave heating Minutes Higher Faster reaction, improved yield
  • The cyclization step is critical and can be optimized by microwave irradiation to reduce reaction time and improve yield.

  • The choice of base and solvent in the nucleophilic substitution step affects the efficiency of phenoxy group introduction; polar aprotic solvents and mild bases favor higher yields.

  • Methylation at the 1-position is generally straightforward but requires careful control of reaction conditions to avoid over-alkylation or side reactions.

  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

The preparation of this compound involves a multi-step synthetic route starting from halogenated formylpyrimidines, cyclization with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core, nucleophilic substitution to introduce the 4-(4-bromophenoxy) substituent, and methylation at the 1-position. Advances such as microwave-assisted synthesis have enhanced the efficiency of these processes. The described methods provide good yields and purity, enabling further application of this compound in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable antimicrobial properties. For instance, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that certain compounds showed significant inhibition zones compared to standard drugs, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Comparison Standard
2eE. coli18Gentamicin (20 mm)
2fS. aureus20Fluconazole (15 mm)
2gC. albicans15Fluconazole (15 mm)

Pharmaceutical Applications

The pyrazolo[3,4-d]pyrimidine framework has been explored for its pharmacological applications, particularly as inhibitors of various enzymes and receptors. One notable application is in the development of phosphodiesterase inhibitors, which are crucial for treating erectile dysfunction. Compounds related to this class have shown promising results in enhancing selectivity and potency compared to existing medications like Sildenafil .

Case Study: PDE5 Inhibitors

A recent synthesis of novel analogs based on the pyrazolo[3,4-d]pyrimidine structure revealed improved inhibitory activity against phosphodiesterase type 5 (PDE5), a key target in the treatment of erectile dysfunction. The study highlighted the importance of substituent modifications on the pyrazolo ring in enhancing biological efficacy and selectivity .

Optical Applications

Pyrazolo[1,5-a]pyrimidines derived from the parent compound have been identified as strategic fluorophores for optical applications. These compounds exhibit unique photophysical properties that make them suitable for use in fluorescence-based detection methods and imaging technologies. Their ability to emit light upon excitation opens avenues for their application in bioimaging and diagnostics .

Antiparasitic and Antifungal Properties

Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess antiparasitic and antifungal activities. A recent class of phenylpyrazolo[3,4-d]pyrimidines has been reported to show potent antifungal effects against various strains of fungi, making them candidates for further development as antifungal agents .

Table 2: Antifungal Activity of Selected Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (µg/mL)
Compound ACandida spp.10
Compound BAspergillus spp.15

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The table below compares 4-(4-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine with structurally related pyrazolopyrimidine derivatives, focusing on substituents, biological targets, and key findings:

Compound Substituents Biological Activity IC50/Key Data Reference
This compound 4-bromophenoxy, 1-methyl Not explicitly reported (inferred: potential kinase or STAT3 inhibition) N/A N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine-pyrazolopyrimidine hybrid STAT3 inhibition (anticancer/anti-inflammatory) IC50 = 2.55 µM (vs. 15.0 µM for genistein control)
4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) 4-amino Inhibitor of Shiga toxin 1 (Stx1) RNA/DNA depurination Most potent inhibitor of Stx1 enzymatic activity
Compound 44 (3-(4-chlorophenyl)-4-amino-pyrazolo[3,4-d]pyrimidine) 4-chlorophenyl, 4-amino Anti-Trypanosoma cruzi activity IC50 = <64 µM (no cytotoxicity in MRC-5SV2 cells)
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one 4-bromobenzyl, 2-methylphenyl Structural data reported; biological activity not specified N/A
Key Observations:
  • Substituent Impact: Halogenated Aryl Groups: Bromophenoxy (target compound) and chlorophenyl (Compound 44) substituents enhance target selectivity and metabolic stability. Amino vs. Alkyl Groups: 4-Amino derivatives (e.g., 4-APP) exhibit enzyme inhibition (e.g., Stx1), while alkyl/aryloxy groups (e.g., thienopyrimidine hybrids) target signaling pathways like STAT3 .

Toxicity and Selectivity

  • Cytotoxicity: 4-APP derivatives (e.g., 4-aminopyrazolo[3,4-d]pyrimidine ribonucleosides) show cytocidal effects at high concentrations, whereas alkylamino derivatives (e.g., 4-cyclopentylamino) are anticoccidial but may exhibit species-specific toxicity . Bromophenoxy/chlorophenyl analogs (e.g., Compound 44) display low cytotoxicity, suggesting halogenated aryl groups improve therapeutic windows .

Biological Activity

4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10BrN3O\text{C}_{12}\text{H}_{10}\text{BrN}_3\text{O}

This structure features a bromophenoxy group attached to a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.

Biological Activity Overview

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant biological activities, particularly in cancer treatment. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class possess potent anticancer properties. For instance:

  • Inhibition of Cancer Cell Growth : Compound 12b (a derivative) was shown to significantly increase apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to control groups. It also raised caspase-3 levels by 7.32-fold, indicating a strong apoptotic effect .
  • Cell Cycle Arrest : Studies demonstrated that certain derivatives could halt the cell cycle at the S phase, further contributing to their anticancer efficacy .

The mechanisms through which this compound exerts its effects are multifaceted:

  • EGFR Inhibition : The compound has been identified as a dual inhibitor of EGFR and VEGFR2 pathways. Inhibitory concentrations (IC50) ranged from 0.3 to 24 µM across various studies . This inhibition is crucial as both pathways are involved in tumor growth and metastasis.
  • Induction of Apoptosis : The compound promotes apoptosis through activation of caspases and disruption of cell survival pathways .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₀BrN₃O
Target PathwaysEGFR, VEGFR2
IC50 Range0.3 - 24 µM
Apoptosis InductionCaspase-3 increase (7.32-fold)
Cell Cycle ArrestS phase arrest

Case Studies

Several studies have examined the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Compound 5i : This compound demonstrated effective inhibition of tumor growth in MCF-7 models and induced significant apoptosis while suppressing cell migration .
  • NCI 60 Cell Line Panel : A novel series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for antiproliferative activity against various cancer cell lines. Results indicated that these compounds could effectively inhibit cancer cell proliferation across multiple types .

Q & A

Q. Methodological Approach :

  • Screen solvents using a Design of Experiments (DoE) matrix.
  • Employ catalysts like K2CO3 or Cs2CO3 to enhance nucleophilicity.
  • Validate via HPLC purity analysis post-recrystallization .

What intermolecular interactions stabilize the crystal structure of related pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question
reveals that hydrogen bonding (N–H⋯O, C–H⋯Br) and π-π stacking govern crystal packing. For example:

  • N–H⋯O bonds between pyrimidine N–H and carbonyl groups (distance: 2.8–3.0 Å).
  • Dihedral angles between aromatic rings (<10°) enhance planarity and stability .

Crystallography Tip : Grow single crystals via slow evaporation in ethyl acetate. Use XRD to analyze unit cell parameters and compare with Cambridge Structural Database entries.

How can computational modeling predict the pharmacokinetic properties of this compound?

Advanced Research Question
Use tools like SwissADME or MOE to estimate:

  • LogP : ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Topological Polar Surface Area (TPSA) : ~60 Ų (indicative of moderate solubility).
  • CYP450 interactions : Predict metabolism via CYP3A4 using docking simulations .

Validation : Compare in silico results with experimental plasma protein binding assays.

What strategies mitigate decomposition during storage of pyrazolo[3,4-d]pyrimidine derivatives?

Q. Methodological Guidance

  • Storage Conditions : Keep under inert gas (N2) at –20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.
  • Purity Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

How are structure-activity relationships (SAR) developed for analogs targeting kinase inhibition?

Advanced Research Question
identifies pyrazolo[3,4-d]pyrimidines as Src kinase inhibitors. Key SAR insights include:

  • 4-Amino group : Essential for ATP-binding pocket interaction.
  • 1-Methyl substitution : Reduces off-target toxicity by minimizing steric clashes.

Q. Experimental Protocol :

Synthesize analogs with modifications at positions 1 and 2.

Test kinase inhibition via fluorescence polarization assays.

Map IC50 values to substituent electronic parameters (Hammett σ) .

How do reaction kinetics differ between microwave-assisted and conventional synthesis methods?

Advanced Research Question
Microwave synthesis (e.g., 100°C, 30 min) reduces reaction time by 70% compared to conventional reflux (4–6 hours). notes improved yields (85% vs. 72%) due to uniform heating and reduced side reactions .

Optimization Tip : Use a microwave reactor with controlled pressure (20 bar) and monitor via in-line IR spectroscopy.

What protocols ensure reproducibility in biological assays for pyrazolo[3,4-d]pyrimidine derivatives?

Q. Methodological Best Practices

  • Cell-Based Assays : Use HEK293 cells transfected with target receptors (e.g., TNF-α for anti-inflammatory studies). Normalize data to vehicle controls.
  • Dose-Response Curves : Test 8 concentrations (1 nM–100 μM) in triplicate. Calculate EC50/IC50 using GraphPad Prism .

Data Validation : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate via Western blotting or ELISA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.